molecular formula C20H20N2O4 B2820924 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide CAS No. 954677-43-1

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2820924
CAS No.: 954677-43-1
M. Wt: 352.39
InChI Key: QOCUPEQTPPILGS-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is an organic compound characterized by its complex structure, including a benzo[d][1,3]dioxole moiety and a pyrrolidine ring

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have anticancer activity against various cancer cell lines . They have been designed based on the activity of indoles against cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt the normal cell cycle and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt the normal functioning of cells and lead to cell death.

Pharmacokinetics

The drug-likeness scores of similar compounds have been found to obey Lipinski’s rule of five , which is a good indicator of their potential bioavailability.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have a cytotoxic effect on cancer cells, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide typically involves multiple steps:

  • Starting Materials: : The synthesis begins with benzo[d][1,3]dioxole, pyrrolidin-3-one, and phenylacetic acid derivatives.

  • Formation of Intermediate: : The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

  • Cyclization: : The intermediate undergoes cyclization to form the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated synthesis processes, such as continuous flow chemistry, which allows for precise control over reaction conditions and increased yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using reagents such as lithium aluminium hydride to reduce specific functional groups within the molecule.

  • Substitution: : It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Molecular Scaffolding: : Used as a core structure in the design and synthesis of new chemical entities for drug discovery.

Biology

  • Enzyme Inhibition: : Explored for its potential to inhibit specific enzymes related to disease pathways.

Medicine

  • Pharmacological Potential: : Investigated for its therapeutic effects in treating various conditions, including cancer, inflammation, and neurodegenerative diseases.

Industry

  • Material Science:

Comparison with Similar Compounds

Unique Features

  • The combination of the benzo[d][1,3]dioxole and pyrrolidine moieties distinguishes it from other compounds.

  • The specific arrangement of functional groups confers unique reactivity and biological activity.

Similar Compounds

  • N-((1-(2,3-dihydrobenzofuran-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide: : Similar structure but with a benzofuran moiety.

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide: : Differing in the substituent on the phenyl ring.

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide exemplifies the intersection of complex organic synthesis and potential therapeutic applications, providing a platform for further scientific exploration.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h1-7,10,15H,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCUPEQTPPILGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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